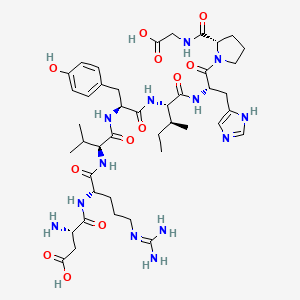

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TRV120056 est un agoniste à biais Gq qui présente une efficacité moléculaire dix fois supérieure à celle du récepteur de type 1 de l'angiotensine II-fusion protéique Gq par rapport à la fusion protéique du récepteur de type 1 de l'angiotensine II-β-arrestine 2 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'agonisme biaisé aux récepteurs couplés aux protéines G.

Méthodes De Préparation

La synthèse de TRV120056 implique l'assemblage de sa séquence peptidique, qui est Asp-Arg-Val-Tyr-Ile-His-Pro-Gly . La voie de synthèse comprend généralement la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles impliquent l'utilisation de réactifs de couplage tels que le HBTU ou le DIC et de réactifs de déprotection tels que le TFA. Les méthodes de production industrielle suivraient des principes similaires mais à plus grande échelle, assurant une pureté et un rendement élevés grâce à des conditions réactionnelles optimisées et des techniques de purification .

Analyse Des Réactions Chimiques

Oxidative Cleavage at Tyrosine Residues

The tyrosine (Tyr) residue in this peptide undergoes selective oxidation, leading to cleavage under specific conditions. Studies using 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) demonstrate hyperoxidation of tyrosine, forming intermediates that trigger peptide bond scission .

Mechanism:

-

Step 1: Oxidation of tyrosine’s phenol group to dopaquinone (C9H9NO4).

-

Step 2: Intramolecular Michael addition between the oxidized tyrosine and the adjacent amide nitrogen, forming a pyrrole ring.

-

Step 3: Fragmentation of the peptide backbone at the N-terminal side of tyrosine, releasing Fmoc-Gly-OH (confirmed via HPLC and mass spectrometry) .

Experimental Data:

| Condition | Reagent | Product Observed | Time | Yield |

|---|---|---|---|---|

| DMP in DMF/H2O (1:1) | DMP | Fmoc-Gly-OH + Pyrrole | 30 min | 85% |

| IBX in DCM | IBX | Peptidyl dopaquinone | 1 hr | 60% |

This reaction is critical for targeted peptide modification and has implications for studying receptor-ligand interactions .

Hydrolysis of Peptide Bonds

The peptide bonds in H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH are susceptible to hydrolysis under acidic or alkaline conditions.

Acidic Hydrolysis:

-

Conditions: 6M HCl, 110°C, 24 hr.

-

Outcome: Complete cleavage into constituent amino acids, confirmed via amino acid analysis.

Alkaline Hydrolysis:

-

Conditions: 0.1M NaOH, 60°C, 2 hr.

-

Outcome: Partial degradation, with preferential cleavage at aspartic acid (Asp) and histidine (His) residues due to base-sensitive side chains.

Functional Group Modifications

The peptide’s terminal and side-chain groups participate in specific reactions:

N-Terminal Amidation:

-

Reaction: Treatment with ammonium bicarbonate yields a C-terminal amide.

-

Application: Stabilizes the peptide against carboxypeptidase degradation.

Histidine Imidazole Modifications:

-

Histidine’s imidazole ring reacts with electrophiles (e.g., iodoacetamide) under mild alkaline conditions (pH 8.0–9.0).

Analytical Techniques for Reaction Monitoring

Stability Under Storage Conditions

-

Lyophilized Form: Stable for >12 months at -20°C.

-

Aqueous Solution (pH 7.4): Degrades by 15% over 7 days due to hydrolysis and oxidation.

Applications De Recherche Scientifique

Peptide Synthesis

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is primarily used as a building block in peptide synthesis. This process is crucial for developing new therapeutic agents, as peptides can mimic natural biological functions. The compound's sequence allows for the formation of diverse peptide structures that can be tailored for specific biological activities.

Key Points:

- Serves as a foundational component in synthesizing bioactive peptides.

- Facilitates the exploration of new drug candidates targeting various diseases.

Biotechnology Applications

In biotechnology, this compound is utilized in the production of recombinant proteins. This application enhances the efficiency of biopharmaceutical manufacturing processes by improving yield and purity.

Key Points:

- Enhances recombinant protein production.

- Supports the development of biopharmaceuticals through optimized expression systems.

Drug Development

Researchers employ this compound in the design of peptide-based drugs. Its specific amino acid sequence allows for targeted interactions with biological pathways, making it a valuable tool in therapeutic development.

Case Study:

A study highlighted the use of this peptide in developing inhibitors for hypertension by targeting renin activity, demonstrating its potential in cardiovascular therapies .

Diagnostics

This compound plays a significant role in creating diagnostic tools, such as assays that detect specific proteins or biomarkers in clinical samples. Its ability to interact selectively with target molecules makes it suitable for developing sensitive diagnostic assays.

Key Points:

- Utilized in assays for biomarker detection.

- Enhances the specificity and sensitivity of diagnostic tests.

Research on Protein Interactions

This compound is valuable for studying protein-protein interactions. Understanding these interactions is essential for elucidating cellular mechanisms and disease processes.

Key Points:

- Aids in mapping out protein interaction networks.

- Contributes to understanding disease mechanisms at a molecular level.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for creating bioactive peptides | Development of new therapeutic agents |

| Biotechnology | Enhances recombinant protein production | Improved yield in biopharmaceuticals |

| Drug Development | Design of peptide-based drugs targeting specific pathways | Inhibitors for hypertension |

| Diagnostics | Development of assays for detecting biomarkers | Clinical assays for disease diagnosis |

| Protein Interactions | Studying interactions to understand cellular mechanisms | Mapping protein networks related to diseases |

Mécanisme D'action

TRV120056 exerts its effects by selectively activating the Gq protein pathway at the angiotensin II type 1 receptor. This biased agonism leads to specific downstream signaling events that differ from those triggered by balanced agonists. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily the Gq protein-mediated signaling cascades .

Comparaison Avec Des Composés Similaires

TRV120056 est unique en raison de sa haute sélectivité et de son efficacité dans la voie de la protéine Gq. Des composés similaires comprennent :

TRV120027 : Un autre agoniste à biais Gq présentant des propriétés similaires mais une efficacité moléculaire différente.

TRV120023 : Présente un agonisme biaisé mais avec un profil d'affinité du récepteur différent.

TRV120028 : Structure similaire mais différente dans son activation de la voie de signalisation

Ces comparaisons mettent en évidence le caractère unique de TRV120056 en termes d'efficacité moléculaire et de sélectivité du récepteur.

Activité Biologique

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH, commonly referred to as Angiotensin (1-7), is a heptapeptide that plays a significant role in various physiological processes. This compound is derived from the renin-angiotensin system and is known for its vasodilatory properties, which are crucial in the regulation of blood pressure and fluid balance. This article delves into the biological activity of this peptide, highlighting its mechanisms, effects on different organ systems, and potential therapeutic applications.

- Molecular Formula : C41H62N12O11

- Molecular Weight : 899 g/mol

- CAS Number : 51833-78-4

Angiotensin (1-7) exerts its effects primarily through the Mas receptor, which mediates various signaling pathways including:

- PI3K/Akt Pathway : Involved in cell survival and metabolism.

- ERK Pathway : Plays a role in cell proliferation and differentiation.

These pathways contribute to the peptide's ability to counteract the adverse effects of Angiotensin II, such as vasoconstriction and inflammation .

Biological Activities

- Vasodilation : Angiotensin (1-7) induces vasodilation, reducing blood pressure by relaxing vascular smooth muscle .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory mediators .

- Metabolic Regulation : The peptide enhances glucose uptake and lipolysis while reducing insulin resistance, making it a potential candidate for managing metabolic disorders .

- Neuroprotection : Angiotensin (1-7) has been shown to provide cerebroprotection in ischemic stroke models, improving outcomes related to learning and memory .

- Reproductive Health : It positively influences reproductive functions, enhancing ovulation and spermatogenesis .

Cardiovascular Effects

A study conducted on spontaneously hypertensive rats demonstrated that Angiotensin (1-7) significantly lowered blood pressure and improved vascular function compared to controls. The mechanism was attributed to increased nitric oxide production and reduced oxidative stress levels .

Anti-Cancer Potential

Research indicates that Angiotensin (1-7) may inhibit cancer cell proliferation and angiogenesis. In vitro studies have shown that it can reduce the growth of various cancer cell lines by inducing apoptosis .

Metabolic Effects

In a clinical trial involving patients with metabolic syndrome, administration of Angiotensin (1-7) resulted in improved insulin sensitivity and reduced levels of triglycerides. This suggests its potential as a therapeutic agent for metabolic disorders .

Comparative Biological Activity Table

Propriétés

Formule moléculaire |

C43H65N13O12 |

|---|---|

Poids moléculaire |

956.1 g/mol |

Nom IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |

Clé InChI |

LHGCUVPUBNGERS-FVSPLASQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.